1-(5-Nitropyrimidin-2-yl)azetidin-3-ol
Description
1-(5-Nitropyrimidin-2-yl)azetidin-3-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a nitro group at position 5 and an azetidine ring (a four-membered saturated nitrogen-containing ring) at position 2. The azetidine moiety carries a hydroxyl group at its 3-position.
Synthetic routes for related compounds, as described in , involve multi-step reactions. For example, 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol (a pyridine analog) was synthesized with a 29% yield using 5-bromo-2-nitropyridine and azetidin-3-ol hydrochloride in DMSO . Subsequent protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) improved the yield to 73% . These methods highlight the challenges in synthesizing nitro-substituted azetidine derivatives, likely due to steric hindrance or instability of intermediates.
Properties
Molecular Formula |
C7H8N4O3 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1-(5-nitropyrimidin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C7H8N4O3/c12-6-3-10(4-6)7-8-1-5(2-9-7)11(13)14/h1-2,6,12H,3-4H2 |
InChI Key |
QZGMDMMFKURDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Heterocyclic Core
- Pyrimidine vs. Pyridine : The pyrimidine core (two nitrogen atoms) in the target compound offers distinct electronic properties compared to pyridine (one nitrogen), influencing binding affinity in biological targets .
- Azetidine vs. Piperidine : The four-membered azetidine ring introduces higher ring strain and reduced conformational flexibility compared to six-membered piperidine derivatives. This may affect metabolic stability and target engagement .
Substituent Effects
- Nitro (-NO₂) vs. In contrast, chloro substituents are often utilized as leaving groups in cross-coupling reactions .
- Hydroxyl Position : The -OH group on azetidin-3-ol may participate in hydrogen bonding, improving solubility or target interactions. Piperidin-4-ol derivatives (e.g., 1-(5-chloropyrimidin-2-yl)piperidin-4-ol) position the hydroxyl differently, altering steric and electronic profiles .
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